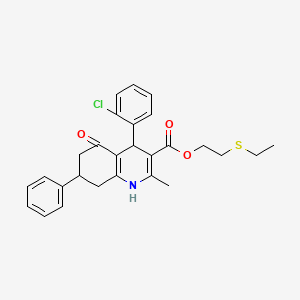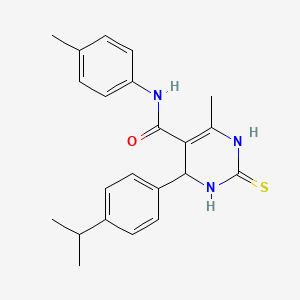
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide varies depending on its application. In the case of herbicidal activity, it works by inhibiting the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll in plants. In the case of cancer treatment, it works by inhibiting the activity of an enzyme called poly(ADP-ribose) polymerase, which is involved in DNA repair in cancer cells. In the case of neurological disorders, it works by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide has been shown to have various biochemical and physiological effects. In the case of herbicidal activity, it causes chlorosis and necrosis in plants, leading to their death. In the case of cancer treatment, it causes DNA damage and apoptosis in cancer cells, leading to their death. In the case of neurological disorders, it modulates the activity of certain neurotransmitters, leading to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a wide range of applications, making it a versatile compound for use in different fields of research. However, there are also some limitations associated with its use. It can be toxic to certain organisms, including humans, at high concentrations, which can limit its use in certain experiments. Additionally, it can be expensive to produce, which can limit its availability for use in experiments.
Orientations Futures
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide. One potential direction is the further investigation of its potential use as a herbicide, particularly in the development of more effective and environmentally friendly herbicides. Another potential direction is the further investigation of its potential use in the treatment of cancer, particularly in the development of more targeted and effective cancer therapies. Additionally, there is potential for the development of new applications of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide in fields such as material science and biotechnology.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide can be achieved through several methods. One such method involves the reaction of 5-chloro-2-pyridinamine with 4-fluorophenol in the presence of a suitable catalyst, followed by the addition of propanoic acid chloride. The resulting product is then purified through chromatography to obtain N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-2-(4-fluorophenoxy)propanamide has numerous applications in scientific research. It has been extensively studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. Additionally, it has been investigated for its potential use in the treatment of cancer due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-9(20-12-5-3-11(16)4-6-12)14(19)18-13-7-2-10(15)8-17-13/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOBNXCZEZPOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-4-(1-azepanyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4955104.png)
![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4955114.png)
![6-amino-4-(4-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955116.png)
![N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide]](/img/structure/B4955128.png)
![diethyl [4-(4-fluorophenoxy)butyl]malonate](/img/structure/B4955131.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4955139.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide](/img/structure/B4955148.png)
![N-allyl-N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4955152.png)

![ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B4955173.png)

![4-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4955186.png)
![4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4955198.png)
![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)